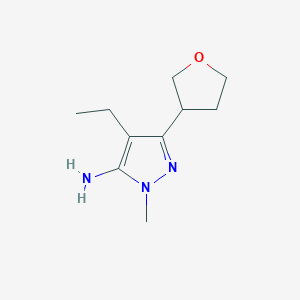

4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-ethyl-2-methyl-5-(oxolan-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3O/c1-3-8-9(7-4-5-14-6-7)12-13(2)10(8)11/h7H,3-6,11H2,1-2H3 |

InChI Key |

HQPOWWHNPQSITF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C2CCOC2)C)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrazole Derivatives

- Starting materials: 3,5-dimethylpyrazole or related pyrazole derivatives

- Reaction: Alkylation with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate (K2CO3)

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

- Conditions: Elevated temperatures (typically 50–100 °C) to facilitate substitution at the pyrazole ring

- Outcome: Introduction of the ethyl group at the 4-position of the pyrazole ring

Amination at the 5-Position of Pyrazole

- The amino group at position 5 can be introduced by nitration followed by reduction or by direct amination methods.

- A common synthetic route includes:

- Conversion of the 5-position to a nitrile or nitro substituent via electrophilic substitution.

- Reduction of the nitrile or nitro group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Alternatively, direct amination can be achieved by reaction with ammonia or amine sources under catalytic conditions.

Multi-Step Synthetic Sequence Example

A representative synthetic route based on literature for related pyrazole derivatives involves:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Alkylation of pyrazole | 3,5-dimethylpyrazole + ethyl iodide, K2CO3, DMF, 80 °C | 4-ethyl-1,3-dimethylpyrazole | 70–85 |

| 2 | Attachment of oxolane ring | Reaction with 3-halogenated oxolane, base, THF, RT to 50 °C | 4-ethyl-1-methyl-3-(oxolan-3-yl)pyrazole | 60–75 |

| 3 | Nitration or cyanation | Electrophilic substitution, nitrating agents or cyanide source | 4-ethyl-1-methyl-3-(oxolan-3-yl)-5-nitropyrazole or 5-cyano derivative | 65–80 |

| 4 | Reduction to amine | LiAlH4 in THF or catalytic hydrogenation | 4-ethyl-1-methyl-3-(oxolan-3-yl)-5-aminopyrazole (target compound) | 75–90 |

This sequence reflects a general approach; variations exist depending on reagent availability and desired purity.

Research Outcomes and Characterization

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns on the pyrazole ring and oxolane ring attachment.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Identification of amine and heterocyclic functional groups.

- Melting Point Determination: Confirms compound purity and physical properties.

Reported Yields and Purity

- Typical yields for each step range from 60% to 90%, with overall yields depending on reaction optimization.

- Purity is generally confirmed above 95% by chromatographic methods such as HPLC.

Applications and Reactivity

- The compound serves as an intermediate in the synthesis of biologically active molecules due to its pyrazole core.

- It exhibits potential for further functionalization at the amino group or oxolane ring for medicinal chemistry applications.

Summary Table of Preparation Methods

| Preparation Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Alkylation of pyrazole | Nucleophilic substitution | Ethyl iodide, K2CO3, DMF, 80 °C | 70–85 | Introduces ethyl group at C-4 |

| Oxolane ring attachment | Nucleophilic substitution | 3-halogenated oxolane, base, THF, RT | 60–75 | Attaches oxolane at C-3 |

| Nitration/cyanation | Electrophilic substitution | Nitrating agents or cyanide, mild temp | 65–80 | Prepares for amine introduction |

| Reduction to amine | Reduction | LiAlH4 in THF or catalytic hydrogenation | 75–90 | Converts nitro/cyano to amino group |

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazole Core

Position 3 Substituents

The 3-position substituent critically influences biological activity. Key analogs include:

Key Insight : The oxolan-3-yl group balances steric accessibility and hydrogen-bonding capacity compared to bulkier six-membered rings (e.g., tetrahydro-2H-pyran-3-yl) or aromatic substituents (e.g., pyridin-3-yl).

Position 1 and 4 Substituents

- Position 1 : Methyl substitution (as in the target compound) reduces metabolic instability compared to phenyl or aryl groups (e.g., 1-phenyl analogs in ).

Antiproliferative Activity

- Imidazolyl Pyrazolopyridines : IC₅₀ values of 16.6–19.3 µg/mL against MCF-7 cancer cells .

- Kinase Inhibitors : Regioisomeric 3-(4-fluorophenyl) derivatives show selective inhibition of cancer-relevant kinases (e.g., p38α MAP kinase) .

Hydrogen-Binding and Solubility

Computational and Structural Analysis

- Tautomerism : Pyrazol-5-amine derivatives often exhibit tautomerism, affecting electronic distribution. DFT calculations (e.g., using Multiwfn ) predict dominant tautomeric forms .

- Crystallography : Tools like SHELX and WinGX aid in resolving substituent-dependent crystal packing, crucial for structure-activity relationship (SAR) studies.

Biological Activity

4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine is a novel organic compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural features, including the ethyl, methyl, and oxolan groups attached to the pyrazole ring. This article aims to summarize the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 195.26 g/mol. The presence of the oxolan ring significantly contributes to its chemical diversity and potential reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₃O |

| Molecular Weight | 195.26 g/mol |

| CAS Number | 1702719-34-3 |

| Structure | Structure |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may modulate the activity of these targets, influencing metabolic pathways and signaling cascades.

Potential Mechanisms:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their catalytic activity.

- Receptor Interaction : It could interact with specific receptors, leading to changes in cellular signaling.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting a potential anti-inflammatory role for this pyrazole derivative.

Pharmacological Studies

Several studies have investigated the pharmacological properties of similar pyrazole compounds, providing insights into the potential effects of this compound.

Case Studies

- Analgesic and Anti-inflammatory Activity :

- Mechanistic Insights :

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amines, a comparison with structurally related compounds is useful:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Ethyl-1-methyl-3-(oxolan-2-yL)-1H-pyrazol-5-amines | Different oxolan substitution | Varies based on substitution |

| 4-Ethyl-1-methyl-3-(oxolan -3-yL)-1H-pyrazole | Lacks the amine group; may exhibit different reactivity | Potentially lower activity |

| 4-Ethyl -1 -methyl -3 -(oxolan -3-yL) -1H-pyrazol -5-carboxylic acid | Features a carboxylic acid group | Influences acidity and reactivity |

Q & A

Q. What are the established synthetic routes for 4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine, and what are their respective yields and limitations?

The synthesis typically involves multi-step organic reactions. A common approach for pyrazole derivatives involves:

- Step 1 : Condensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole core .

- Step 2 : Functionalization of the pyrazole ring via alkylation or substitution reactions to introduce the oxolan-3-yl, ethyl, and methyl groups. For example, the oxolan-3-yl group may be introduced via nucleophilic substitution using 3-bromotetrahydrofuran under basic conditions .

- Limitations : Low yields (30–50%) are often observed due to steric hindrance from the oxolan-3-yl group, requiring purification via column chromatography or recrystallization .

Q. How is the structure of this compound characterized using spectroscopic and chromatographic methods?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the amine proton (NH) typically appears as a broad singlet near δ 5.0–6.0 ppm, while the oxolan-3-yl protons show distinct splitting patterns due to the cyclic ether .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 210.16 for CHNO) .

- HPLC : Used to assess purity (>95% is typical for research-grade material) and resolve synthetic byproducts .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the amine group in this compound?

- In silico docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding affinities to biological targets like enzymes. The amine group’s nucleophilicity can be modeled to explore reactions with electrophiles (e.g., aldehydes in Schiff base formation) .

- DFT calculations : Determine electron density maps to identify reactive sites. For instance, the lone pair on the amine nitrogen may participate in hydrogen bonding or catalytic interactions .

Q. What strategies are effective in resolving contradictions in reported biological activities of similar pyrazole derivatives?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .

- Purity validation : Use HPLC-MS to confirm the absence of byproducts (e.g., unreacted intermediates) that may skew activity data .

- Structural analogs : Compare activities of derivatives with systematic substitutions (e.g., replacing oxolan-3-yl with pyran-4-yl) to identify structure-activity relationships (SAR) .

Q. How does the oxolan-3-yl substituent influence the compound’s physicochemical properties compared to other cyclic ethers?

The oxolan-3-yl group (tetrahydrofuran ring) impacts:

| Property | Oxolan-3-yl vs. Pyran-4-yl (6-membered ring) |

|---|---|

| Lipophilicity | Higher logP due to smaller ring size . |

| Solubility | Lower aqueous solubility compared to pyran derivatives . |

| Conformational Flexibility | Restricted by the 5-membered ring, affecting binding to rigid enzyme pockets . |

Q. What experimental approaches are recommended for studying the environmental degradation of this compound?

- Simulated degradation : Expose the compound to UV light, oxidants (e.g., HO), or microbial consortia to mimic environmental conditions.

- Analytical methods : LC-MS/MS identifies degradation products (e.g., oxidized pyrazole rings or cleaved ethers). For example, the oxolan-3-yl group may degrade to form carboxylic acids .

- Ecotoxicity assays : Use Daphnia magna or algal models to assess the impact of degradation byproducts .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™).

- IC determination : Perform dose-response curves to quantify inhibition potency. Structural analogs with pyrazole cores have shown IC values in the nanomolar range for specific targets .

- Co-crystallization : Obtain X-ray structures (using SHELX programs ) to visualize binding modes and guide SAR optimization.

Q. What synthetic modifications enhance the compound’s metabolic stability for in vivo studies?

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., on the amine group) with deuterium to slow CYP450-mediated oxidation .

- PEGylation : Attach polyethylene glycol (PEG) chains to the amine group to reduce renal clearance .

- Prodrug design : Mask the amine as an acyloxymethyl carbamate, which hydrolyzes in vivo to release the active compound .

Data Contradiction Analysis Example

Issue : Conflicting reports on antimicrobial activity (MIC ranging from 2–128 µg/mL).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.